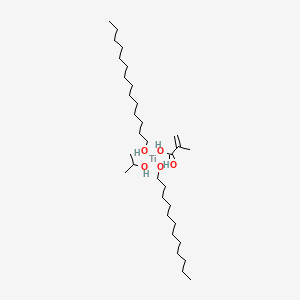
(Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium is a titanium-based organometallic compound with the molecular formula C33H66O5Ti. This compound is characterized by the presence of four different ligands: dodecan-1-olato, methacrylato, propan-2-olato, and tetradecan-1-olato. It is used in various applications, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium typically involves the reaction of titanium tetrachloride with the respective alcohols and methacrylic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+ROH+R’MA+R”OH+R”’OH→this compound+HCl
- ROH = Dodecan-1-ol
- R’MA = Methacrylic acid
- R’'OH = Propan-2-ol
- R’''OH = Tetradecan-1-ol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
(Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using alcohols, acids, or other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium dioxide, while reduction may yield lower oxidation state titanium compounds.
Aplicaciones Científicas De Investigación
(Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as coatings and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Industry: It is used in the production of high-performance materials and as a precursor for other titanium-based compounds.
Mecanismo De Acción
The mechanism of action of (Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium involves the coordination of the titanium center with the ligands. The titanium center can undergo various redox reactions, and the ligands can participate in coordination chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (Dodecan-1-olato)(methacrylato)(propan-2-olato)titanium
- (Methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium
- (Dodecan-1-olato)(propan-2-olato)(tetradecan-1-olato)titanium
Uniqueness
(Dodecan-1-olato)(methacrylato)(propan-2-olato)(tetradecan-1-olato)titanium is unique due to the combination of four different ligands, which imparts specific chemical properties and reactivity. This combination allows for versatile applications in catalysis, materials science, and other fields.
Propiedades
Número CAS |
68443-58-3 |
|---|---|
Fórmula molecular |
C33H70O5Ti |
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
dodecan-1-ol;2-methylprop-2-enoic acid;propan-2-ol;tetradecan-1-ol;titanium |
InChI |
InChI=1S/C14H30O.C12H26O.C4H6O2.C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4(5)6;1-3(2)4;/h15H,2-14H2,1H3;13H,2-12H2,1H3;1H2,2H3,(H,5,6);3-4H,1-2H3; |
Clave InChI |
ZMCKPTOFDBVCGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.CC(=C)C(=O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
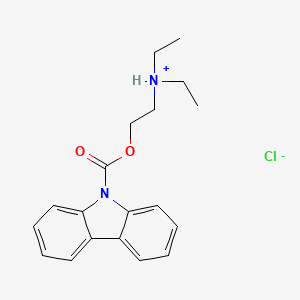
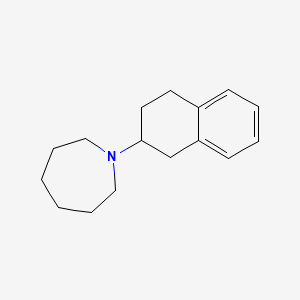
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
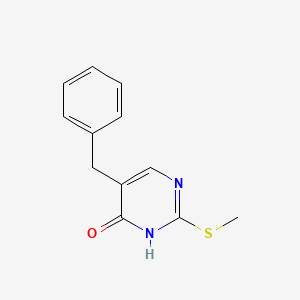
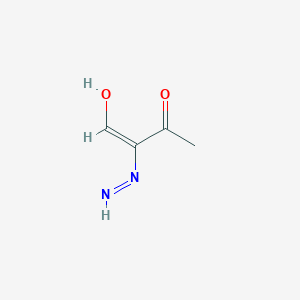
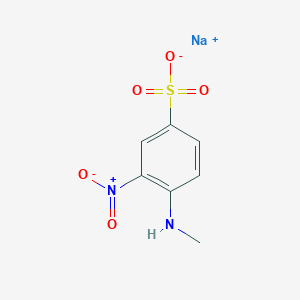
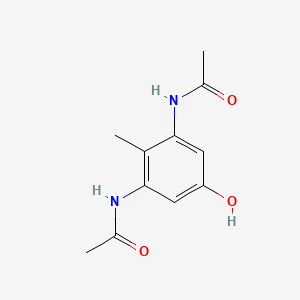
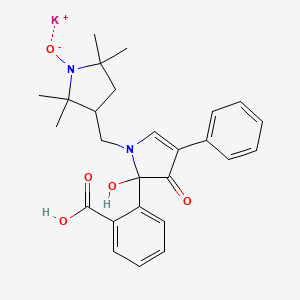
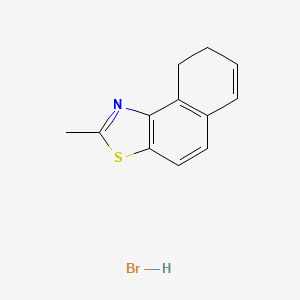
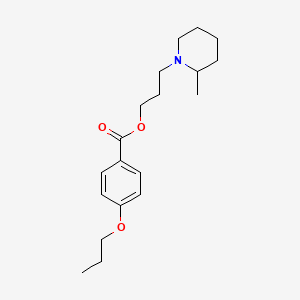
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
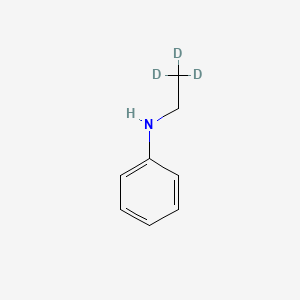
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
